tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
tert-Butyl ®-6-amino-2-azaspiro[34]octane-2-carboxylate is a spirocyclic compound with a unique structure that includes a spiro junction between a piperidine and a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-6-amino-2-azaspiro[3.4]octane-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate.
Protection and Functionalization: The amino group is protected using tert-butyloxycarbonyl (Boc) protection. The protected intermediate is then subjected to various functionalization reactions to introduce the desired substituents.
Deprotection: The final step involves the removal of the Boc protecting group to yield the target compound.
Industrial Production Methods
Industrial production methods for tert-Butyl ®-6-amino-2-azaspiro[3.4]octane-2-carboxylate are similar to laboratory-scale synthesis but are optimized for higher yields and scalability. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-6-amino-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce azide or cyano groups .
Scientific Research Applications
tert-Butyl ®-6-amino-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including spirocyclic compounds and heterocycles.
Biological Studies: The compound is used in studies investigating the biological activity of spirocyclic structures and their interactions with biological targets.
Industrial Applications: It is employed in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl ®-6-amino-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate: A similar spirocyclic compound with a different substitution pattern.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Another spirocyclic compound with a different ring size and functional groups.
tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate: A spirocyclic compound with a sulfur atom in the ring.
Uniqueness
tert-Butyl ®-6-amino-2-azaspiro[3.4]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of an amino group, which allows for diverse chemical modifications and biological interactions. Its versatility in synthetic applications and potential as a drug candidate make it a valuable compound in various fields of research and industry .
Biological Activity
tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate, with the CAS number 219241-46-0, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- Structural Characteristics : The compound features a spirocyclic structure which is known to influence its biological interactions.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.
The compound is believed to interact with specific receptors or enzymes, although detailed mechanisms remain under investigation. Its spirocyclic structure may enhance binding affinity and selectivity towards biological targets.
Pharmacological Studies
- Antinociceptive Activity : Research has indicated that compounds with similar structures exhibit antinociceptive properties, suggesting that this compound may possess pain-relieving effects.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Synthesis and Biological Evaluation
A study published in the Royal Society of Chemistry described the synthesis of 2-azaspiro[3.4]octane derivatives, including this compound, through various annulation strategies. These methods utilized readily available starting materials and conventional chemical transformations, demonstrating efficient synthetic routes that could be scaled for further biological evaluations .
In Vivo Studies
In vivo studies have not been extensively reported; however, related compounds have shown promising results in animal models for pain management and inflammation reduction. Further research is required to establish the efficacy and safety profile of this compound in clinical settings.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-12(8-14)5-4-9(13)6-12/h9H,4-8,13H2,1-3H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDSKHCAIGOHQU-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC[C@H](C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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